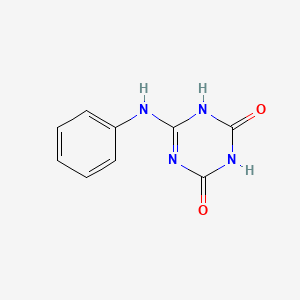
6-Methylquinolin-8-ol
Descripción general
Descripción
6-Methylquinolin-8-ol is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Methylquinolin-8-ol, is a common approach in drug discovery, resulting in improved therapeutic effects . The synthesis of 2-methylquinoline, a related compound, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .Molecular Structure Analysis
The InChI code for 6-Methylquinolin-8-ol is 1S/C10H9NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6,12H,1H3 . The compound has a nitrogen-containing bicyclic structure .Chemical Reactions Analysis
The transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol with ambient reaction conditions and low-cost reagents has been described .Physical And Chemical Properties Analysis
6-Methylquinolin-8-ol is a solid substance at room temperature . It has a molecular weight of 159.18 g/mol . The compound has a topological polar surface area of 33.1 Ų .Aplicaciones Científicas De Investigación
Antimicrobial Potentials
6-Methylquinolin-8-ol and its analogues, such as 4-methylquinoline, show promise in the development of natural preservatives against foodborne bacteria. The antimicrobial activities of these compounds have been explored, indicating their potential use in eco-friendly food supplemental agents and pharmaceuticals. This application is crucial in the context of minimizing the use of synthetic preservatives, which pose health risks (Kim et al., 2014).
Corrosion Inhibition
6-Methylquinolin-8-ol derivatives have been studied for their anti-corrosion properties, particularly in protecting carbon steel from corrosion in acidic environments. The derivatives demonstrate significant inhibition efficiencies, which could be beneficial in industrial applications involving metal preservation (Rouifi et al., 2020).
Cancer Cell Diagnosis
Innovative applications of methylquinolin-8-ol derivatives in the diagnosis of human cancer cells, tissues, and tumors have been explored. These derivatives show potential in enhancing the effectiveness of diagnostic procedures through the study of quantum entanglement dynamics (Alireza et al., 2019).
Pharmaceutical Research
Methylquinolin-8-ol and its variants have been investigated for their pharmaceutical potential, particularly in the context of SARS-CoV-2 virus (COVID-19) treatment. Studies indicate that these compounds could have inhibitory effects against selected receptors of the virus, showcasing their potential in the development of new therapeutic agents (Ullah et al., 2022).
Mecanismo De Acción
Mode of Action
Quinoline derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, but the exact pathways influenced by 6-Methylquinolin-8-ol remain to be elucidated .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, but more research is needed to confirm these predictions.
Safety and Hazards
Propiedades
IUPAC Name |
6-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBOXZCUYYHFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)

![5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B3115495.png)
![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)
